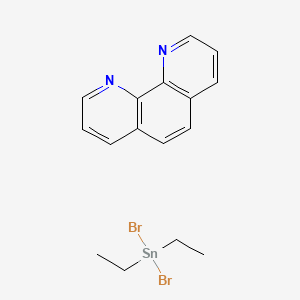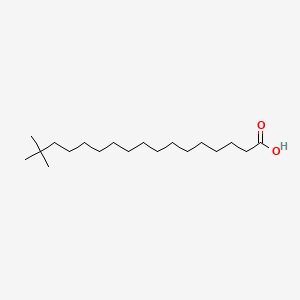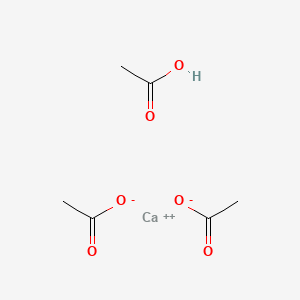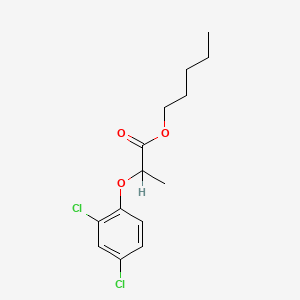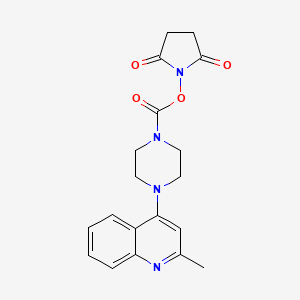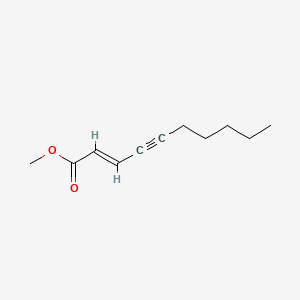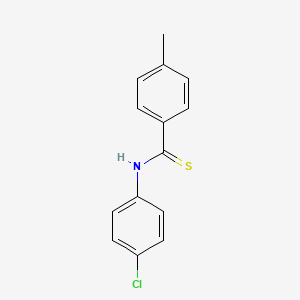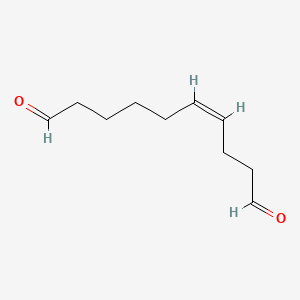
(Z)-4-Decenedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-Decenedial is an organic compound characterized by the presence of a double bond and two aldehyde groups It is a member of the alkenal family, which are compounds containing both alkene and aldehyde functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Decenedial typically involves the use of alkenes and aldehydes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkenal. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic processes that involve the selective oxidation of alkenes. Catalysts such as palladium or platinum are often used to facilitate the oxidation reaction, and the process is typically carried out at elevated temperatures and pressures to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-Decenedial undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in this compound can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of (Z)-4-Decenoic acid.
Reduction: Formation of (Z)-4-Decen-1-ol.
Substitution: Formation of 4-bromo-(Z)-4-Decenal.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-4-Decenedial is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular signaling and as a biomarker for oxidative stress. Its aldehyde groups can react with proteins and nucleic acids, leading to the formation of adducts that are of interest in the study of disease mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to form adducts with biomolecules makes it a candidate for drug development, particularly in the design of inhibitors for enzymes involved in oxidative stress.
Industry
In the industrial sector, this compound is used in the production of fragrances and flavorings. Its aldehyde groups contribute to its strong odor, making it a valuable component in the formulation of perfumes and food additives.
Wirkmechanismus
The mechanism of action of (Z)-4-Decenedial involves its reactivity with nucleophiles such as proteins and nucleic acids. The aldehyde groups can form Schiff bases with amino groups in proteins, leading to the formation of stable adducts. This reactivity is exploited in various applications, including the design of enzyme inhibitors and the study of protein modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-Decenedial: The trans isomer of (Z)-4-Decenedial, which has different physical properties and reactivity due to the different spatial arrangement of the double bond.
4-Decenal: A related compound with only one aldehyde group, which has different reactivity and applications.
4-Decenoic acid: The oxidized form of this compound, which has different chemical properties and uses.
Uniqueness
This compound is unique due to its combination of a double bond and two aldehyde groups, which confer distinct reactivity and potential applications. Its ability to form stable adducts with biomolecules makes it particularly valuable in biological and medical research.
Eigenschaften
CAS-Nummer |
73022-42-1 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(Z)-dec-4-enedial |
InChI |
InChI=1S/C10H16O2/c11-9-7-5-3-1-2-4-6-8-10-12/h1,3,9-10H,2,4-8H2/b3-1- |
InChI-Schlüssel |
SLTFGUKJPFZNHR-IWQZZHSRSA-N |
Isomerische SMILES |
C(CCC=O)C/C=C\CCC=O |
Kanonische SMILES |
C(CCC=O)CC=CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


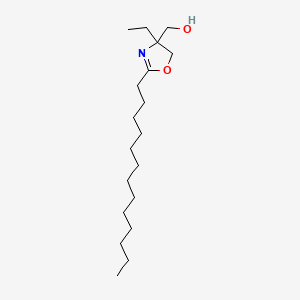
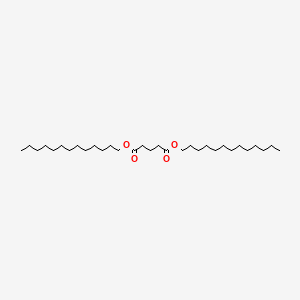
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
